molecular formula C12H13NOS B13627108 2-Methoxy-5-(5-methylthiophen-3-yl)aniline

2-Methoxy-5-(5-methylthiophen-3-yl)aniline

Cat. No.: B13627108
M. Wt: 219.30 g/mol
InChI Key: MFTHKJBEYZVLJA-UHFFFAOYSA-N
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Description

2-Methoxy-5-(5-methylthiophen-3-yl)aniline is an organic compound with the molecular formula C12H13NOS. It is characterized by the presence of a methoxy group, a thiophene ring, and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline typically involves the reaction of 2-methoxyaniline with 5-methylthiophene-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the starting materials are reacted in large-scale reactors. The process is optimized to ensure cost-effectiveness and scalability, often involving continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(5-methylthiophen-3-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-Methoxy-5-(5-methylthiophen-3-yl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5-methylthiophen-3-yl)aniline involves its interaction with specific molecular targets and pathways. The methoxy and thiophene groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(5-methylthiophen-3-yl)aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and drug development .

Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-methoxy-5-(5-methylthiophen-3-yl)aniline

InChI

InChI=1S/C12H13NOS/c1-8-5-10(7-15-8)9-3-4-12(14-2)11(13)6-9/h3-7H,13H2,1-2H3

InChI Key

MFTHKJBEYZVLJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC(=C(C=C2)OC)N

Origin of Product

United States

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